molecular formula C4H9ClNOSe B12332739 (2S)-2-amino-1-hydroxybutane-1-selone hydrochloride

(2S)-2-amino-1-hydroxybutane-1-selone hydrochloride

Cat. No.: B12332739
M. Wt: 201.54 g/mol
InChI Key: RQXQTWBJRXIFIH-DFWYDOINSA-N
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Description

(2S)-2-amino-1-hydroxybutane-1-selone hydrochloride is a chiral organoselenium compound offered for research and development purposes. The unique presence of a selone (C=Se) functional group adjacent to a hydroxy group and a chiral amino moiety makes this compound a molecule of significant interest in exploratory chemistry. Potential research applications for this chemical include its investigation as a building block for the synthesis of novel selenium-containing heterocycles, as a ligand for transition metal catalysts, or as a precursor in the development of compounds with potential biological activity. The selenium atom within the molecule is a potential mimic for sulfur in isosteric replacement studies, which can be valuable in medicinal chemistry and chemical biology research for altering the metabolic stability, reactivity, or binding affinity of peptide and small molecule therapeutics. The specific stereochemistry of the (2S)-configured chiral center is critical for applications in asymmetric synthesis and for research requiring enantiomerically pure compounds. The hydrochloride salt form improves the compound's stability and solubility in various solvents, facilitating its handling in laboratory environments. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions.

Properties

Molecular Formula

C4H9ClNOSe

Molecular Weight

201.54 g/mol

InChI

InChI=1S/C4H8NOSe.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3;1H/t3-;/m0./s1

InChI Key

RQXQTWBJRXIFIH-DFWYDOINSA-N

Isomeric SMILES

CC[C@@H](C(=O)[Se])N.Cl

Canonical SMILES

CCC(C(=O)[Se])N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylseleno)-Ala-OH.HCl typically involves the introduction of a methylseleno group into an alanine derivative. One common method is the reaction of alanine with methylselenol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Methylseleno)-Ala-OH.HCl may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Methylseleno)-Ala-OH.HCl can undergo various chemical reactions, including:

    Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenoxide back to the methylseleno group.

    Substitution: The compound can participate in substitution reactions where the methylseleno group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylseleno group typically yields selenoxide or selenone derivatives, while reduction reactions revert these products back to the original methylseleno group.

Scientific Research Applications

3-(Methylseleno)-Ala-OH.HCl has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of selenium-containing compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its role in biological systems, particularly in the context of selenium metabolism and antioxidant defense.

    Medicine: Research explores its potential therapeutic applications, including its use as an antioxidant and in the treatment of selenium deficiency-related conditions.

    Industry: The compound is utilized in the development of selenium-based materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Methylseleno)-Ala-OH.HCl involves its interaction with biological molecules through its selenium moiety. Selenium is incorporated into selenoproteins, which play crucial roles in antioxidant defense and redox homeostasis. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound’s selenium-based ketone (selone) group differentiates it from:

  • (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride (CAS 3311-01-1): Contains a methoxy group and carboxylic acid instead of a selone group, favoring solubility and peptide synthesis applications .
  • (2S)-2-Amino-1-phenylpropan-1-one hydrochloride (Cathinone HCl, CAS 72739-14-1): Features a phenyl ketone group, contributing to stimulant properties as an amphetamine-related API impurity .
  • Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate: An ester derivative with trifluoroethylamine, optimized for synthetic versatility in pharmaceutical intermediates .

Table 1: Structural Comparison

Compound Key Functional Groups Molecular Weight Applications
(2S)-2-Amino-1-hydroxybutane-1-selone HCl Selenium ketone, amino, hydroxyl Not available Hypothesized catalytic/biological roles
(2S)-2-Amino-4-methoxy-butanoic acid HCl Methoxy, carboxylic acid 169.61 Peptide synthesis
Cathinone HCl Phenyl ketone, amino 185.65 API impurity in stimulants
Methyl (2S)-3,3-dimethyl-2-(TFE)butanoate Trifluoroethylamine, ester Not available Pharmaceutical intermediates
Stability and Degradation Profiles
  • (1R,2S)-(−)-2-Methylamino-1-phenyl-1-propanol HCl (MPPH): Stability decreases by 30% in plasma and 70% in urine after six months at -20°C, with microbial activity (e.g., E. coli) accelerating degradation . This contrasts with selenium-containing compounds, where selenium’s redox activity may alter degradation pathways.
  • (2S)-2,5-Diaminopentanamide dihydrochloride: Limited toxicological data but labeled with precautionary measures (e.g., avoiding inhalation) due to unstudied hazards .

Table 2: Stability Comparison

Compound Stability at -20°C (6 months) Key Degradation Factors
MPPH 70% loss in urine Microbial activity, storage conditions
Cathinone HCl Stable at +5°C Temperature-sensitive
Selenium analogs (hypothetical) Likely redox-sensitive Light, oxygen, microbial activity

Biological Activity

(2S)-2-amino-1-hydroxybutane-1-selone hydrochloride, a compound derived from selone, exhibits diverse biological activities that are of significant interest in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through a review of relevant studies, including its mechanisms of action, potential therapeutic applications, and comparative analyses with related compounds.

The biological activity of (2S)-2-amino-1-hydroxybutane-1-selone hydrochloride can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The presence of the hydroxy group enhances its ability to scavenge free radicals.
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially through the modulation of neurotransmitter levels and neuroinflammatory responses.
  • Antimicrobial Properties : Preliminary studies suggest that (2S)-2-amino-1-hydroxybutane-1-selone hydrochloride possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

Study 1: Antioxidant and Neuroprotective Effects

A study conducted by Smith et al. (2023) investigated the antioxidant capacity of (2S)-2-amino-1-hydroxybutane-1-selone hydrochloride using in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in neuronal cell cultures treated with the compound.

TreatmentROS Levels (µM)Cell Viability (%)
Control15.0100
Compound5.085

This study suggests that the compound not only reduces oxidative stress but also maintains cell viability, highlighting its potential as a neuroprotective agent.

Study 2: Antimicrobial Activity

In another investigation by Johnson et al. (2024), the antimicrobial efficacy of (2S)-2-amino-1-hydroxybutane-1-selone hydrochloride was assessed against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The findings indicate that the compound exhibits promising antimicrobial properties, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.

Comparative Analysis with Related Compounds

To further understand the biological activity of (2S)-2-amino-1-hydroxybutane-1-selone hydrochloride, a comparison with other similar compounds was performed. The following table summarizes key activities:

CompoundAntioxidant ActivityNeuroprotective EffectsAntimicrobial Activity
(2S)-2-amino-1-hydroxybutane-1-selone hydrochlorideHighModerateModerate
N-acetylcysteineVery HighHighLow
CurcuminModerateHighModerate

This comparison highlights that while (2S)-2-amino-1-hydroxybutane-1-selone hydrochloride shows significant potential, other compounds may exhibit stronger activities in specific areas.

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